molecular formula C8H16N2 B1280166 {1-Azabicyclo[2.2.2]octan-3-yl}methanamine CAS No. 75936-99-1

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine

Cat. No.: B1280166
CAS No.: 75936-99-1
M. Wt: 140.23 g/mol
InChI Key: NLSCFLSNWRVGLP-UHFFFAOYSA-N
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Description

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine, also known by its IUPAC name 1-azabicyclo[2.2.2]oct-3-ylmethanamine, is a bicyclic amine with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . This compound is characterized by its unique bicyclic structure, which consists of a nitrogen atom incorporated into a bicyclo[2.2.2]octane framework.

Mechanism of Action

Target of Action

The primary targets of {1-Azabicyclo[22It is known that the compound is structurally related to the family of tropane alkaloids , which are known to interact with various targets in the nervous system.

Mode of Action

The exact mode of action of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine is not well-documented. Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner. Tropane alkaloids typically act as competitive antagonists at postganglionic muscarinic acetylcholine receptors in the parasympathetic nervous system .

Biochemical Pathways

The specific biochemical pathways affected by {1-Azabicyclo[22Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitter signaling .

Pharmacokinetics

Tropane alkaloids are generally well-absorbed, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of {1-Azabicyclo[22Based on its structural similarity to tropane alkaloids, it may have similar effects, such as altering neurotransmitter signaling and potentially causing changes in mood, cognition, and motor control .

Biochemical Analysis

Biochemical Properties

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to an increase in the levels of neurotransmitters, which can have various physiological effects.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways of neurotransmitters, leading to altered neuronal activity. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes . This can result in changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For instance, it can bind to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . This can result in enhanced cholinergic signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions . Over extended periods, it can undergo degradation, which may affect its efficacy and potency. Long-term studies have also indicated that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, thereby modulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, it can be transported across cell membranes by specific transporters, leading to its accumulation in target tissues. The localization and accumulation of this compound can influence its efficacy and potency.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can influence its activity and function, thereby modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine typically involves the reduction of the corresponding azide or nitrile precursor. One common method includes the reduction of 1-azabicyclo[2.2.2]octan-3-one oxime using hydrogen gas in the presence of a palladium catalyst . Another approach involves the reduction of 1-azabicyclo[2.2.2]octan-3-yl nitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient reduction of the precursor compounds .

Chemical Reactions Analysis

Types of Reactions

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium or platinum catalysts

    Substitution: Acyl chlorides, isocyanates

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Primary amine (target compound)

    Substitution: Amides, carbamates

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: Another bicyclic amine with a similar structure but lacking the methanamine group.

    Tropane: A bicyclic compound with a nitrogen atom, commonly found in alkaloids like cocaine and atropine.

Uniqueness

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine is unique due to its specific bicyclic structure combined with a methanamine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSCFLSNWRVGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504085
Record name 1-(1-Azabicyclo[2.2.2]octan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75936-99-1
Record name 1-(1-Azabicyclo[2.2.2]octan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {1-azabicyclo[2.2.2]octan-3-yl}methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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A solution of 3-cyanoquinuclidine (3.0g) was added to a stirred suspension of LiAlH4 (1.1g) in dry THF (250ml) and the reaction heated to reflux for 3h. On cooling the reaction, water (1ml), 2.5N NaOH solution (1.5ml) and then water (2.5ml) were added carefully and the solids removed by filtration. Evaporation of the filtrate gave the title compound, D1 (3.1g) as an oil.
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